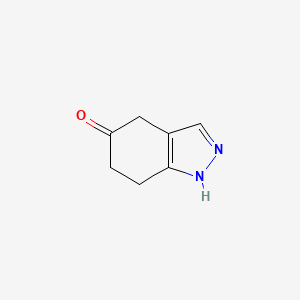

4,5,6,7-Tetrahydro-5(1h)-indazolone

Description

BenchChem offers high-quality 4,5,6,7-Tetrahydro-5(1h)-indazolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-5(1h)-indazolone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,6,7-tetrahydroindazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNLWVBNNBDHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716996 | |

| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-00-3 | |

| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrahydro-5(1H)-indazolone

Abstract

The indazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This guide provides an in-depth technical overview of the synthesis and characterization of a specific derivative, 4,5,6,7-tetrahydro-5(1H)-indazolone (CAS No: 1196154-00-3).[3][4] We delve into the prevalent synthetic strategy, offering a detailed, field-proven protocol. Furthermore, we outline a comprehensive characterization workflow, detailing the application of modern spectroscopic techniques—NMR, IR, and Mass Spectrometry—to ensure structural verification and purity assessment. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of this valuable heterocyclic compound.

Part 1: Synthesis of 4,5,6,7-Tetrahydro-5(1H)-indazolone

Core Synthetic Strategy: Cyclocondensation

The formation of the tetrahydro-indazolone core is most effectively achieved through a cyclocondensation reaction. This classic and robust method involves the reaction of a suitable cyclic dicarbonyl precursor with a hydrazine source.[5] The reaction proceeds via an initial nucleophilic attack by hydrazine on a carbonyl group to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the final bicyclic indazolone structure.

The specific isomer, 4,5,6,7-tetrahydro-5(1H)-indazolone, necessitates a precursor where the reactive carbonyl groups on the cyclohexane ring are appropriately positioned to facilitate the formation of the pyrazole ring fused at the 3,4-positions. While various substituted cyclohexanones can serve as starting materials, a common and illustrative pathway for a related isomer, 1,5,6,7-tetrahydro-4H-indazol-4-one, begins with 1,3-cyclohexanedione.[6][7] The synthesis of the target 5-oxo isomer follows the same principle but requires a specifically functionalized precursor.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol outlines the synthesis of a representative tetrahydro-indazolone from a cyclic diketone and hydrazine hydrate. This procedure is adaptable for various substituted precursors.

Materials:

-

1,3-Cyclohexanedione (or appropriate precursor for the 5-oxo isomer)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Glacial Acetic Acid

-

Ethanol, Reagent Grade

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the cyclic diketone precursor (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

-

Scientific Rationale: Hydrazine is the nitrogen source for the pyrazole ring. The acid catalyst protonates a carbonyl group, activating it for nucleophilic attack by the weakly basic hydrazine. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for reflux.

-

-

Reaction Conditions: Heat the mixture to reflux (typically ~80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the resulting residue with water and neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Scientific Rationale: The neutralization step removes the acetic acid catalyst. Ethyl acetate is an effective organic solvent for extracting the product from the aqueous phase. Multiple extractions ensure maximum product recovery.

-

-

Drying and Purification:

-

Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Scientific Rationale: The brine wash removes residual water from the organic phase. MgSO₄ is a fast and efficient drying agent. Chromatography is essential to separate the desired product from unreacted starting materials and any side products.

-

Visualization of the Synthetic Pathway

The following diagram illustrates the general cyclocondensation pathway for the formation of a tetrahydro-indazolone.

Caption: General reaction scheme for the acid-catalyzed cyclocondensation synthesis.

Part 2: Characterization and Structural Elucidation

Unambiguous characterization is critical to confirm the identity and purity of the synthesized 4,5,6,7-tetrahydro-5(1H)-indazolone. A combination of spectroscopic methods provides a complete structural profile.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1,4,6,7-tetrahydroindazol-5-one | [3] |

| CAS Number | 1196154-00-3 | [3][4][8] |

| Molecular Formula | C₇H₈N₂O | [3][4] |

| Molecular Weight | 136.15 g/mol | [3] |

| InChIKey | WWNLWVBNNBDHDF-UHFFFAOYSA-N | [3] |

Spectroscopic Data Interpretation

The following table outlines the expected spectral data for the verification of 4,5,6,7-tetrahydro-5(1H)-indazolone.

| Technique | Expected Observations |

| ¹H NMR | N-H Proton: Broad singlet, δ ≈ 10-12 ppm. Pyrazole C-H: Singlet, δ ≈ 7.0-7.5 ppm. Aliphatic Protons: Multiple complex signals (multiplets) for the three CH₂ groups, δ ≈ 2.0-3.0 ppm. |

| ¹³C NMR | C=O (Ketone): δ ≈ 190-205 ppm. Pyrazole Carbons: δ ≈ 110-150 ppm. Aliphatic Carbons (CH₂): δ ≈ 20-40 ppm. |

| IR Spectroscopy | N-H Stretch: Broad peak, 3200-3400 cm⁻¹. C-H Stretch (sp³): 2850-3000 cm⁻¹. C=O Stretch (Ketone): Strong, sharp peak, ~1685 cm⁻¹. C=N/C=C Stretch: 1500-1650 cm⁻¹.[9] |

| Mass Spectrometry | [M]⁺: Molecular ion peak at m/z = 136. [M+H]⁺: Protonated molecular ion at m/z = 137 in ESI mode. |

Standard Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.

-

Expert Insight: DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton which might be broadened or absent in CDCl₃.

-

Infrared (IR) Spectroscopy:

-

For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Place a small amount of the purified solid directly on the ATR crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify the key functional group frequencies as detailed in the table above.[10]

Mass Spectrometry (MS):

-

Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source for soft ionization.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Integrated Workflow Visualization

The following diagram outlines the logical workflow from synthesis to final, characterized product.

Caption: Workflow from synthesis and purification to structural verification.

Part 3: Significance in Drug Discovery

The 4,5,6,7-tetrahydro-indazolone scaffold is of significant interest to the pharmaceutical industry. Its rigid, bicyclic structure makes it an excellent platform for developing selective inhibitors of various biological targets. Derivatives of this core have been investigated as potent inhibitors of human neutrophil elastase (HNE), a key target in inflammatory diseases.[11] Furthermore, the broader indazole and indazolone families are prevalent in oncology research, with numerous derivatives being developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[1][12] The ability to synthesize and accurately characterize compounds like 4,5,6,7-tetrahydro-5(1H)-indazolone is a fundamental step in the discovery of novel therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols for the Cyclocondensation Synthesis of Indazoles.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

- PubChem. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - Spectral Information.

- MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Indazole Derivatives in Modern Drug Discovery.

- RSC Publishing. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media.

- Debyesci. 4,5,6,7-Tetrahydro-5(1H)-indazolone|1196154-00-3.

- ResearchGate. (2014). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives.

- Sinfoo Biotech. 4,5,6,7-Tetrahydro-5(1H)-indazolone.

- ResearchGate. (2018). 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline.

- Farmacia Journal. (2012). Spectral UV and IR Determinations of new xanthine derivatives.

- National Institutes of Health (NIH). (2019). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5,6,7-Tetrahydro-5(1H)-indazolone|1196154-00-3 - Debyesci [debyesci.com]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4,5,6,7-Tetrahydro-5(1H)-indazolone,(CAS# 1196154-00-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]

"physical and chemical properties of 4,5,6,7-tetrahydro-5(1h)-indazolone"

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,5,6,7-tetrahydro-5(1H)-indazolone

Introduction

4,5,6,7-tetrahydro-5(1H)-indazolone is a heterocyclic organic compound featuring a bicyclic system where a pyrazole ring is fused to a cyclohexanone ring. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. Its rigid structure, combined with multiple sites for chemical modification—namely the ketone functionality and the pyrazole ring's nitrogen atoms—renders it a versatile building block for the synthesis of more complex molecules. Derivatives of the closely related tetrahydroindazole core have demonstrated a wide range of biological activities, positioning this scaffold as a "privileged structure" in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the core physical and chemical properties of 4,5,6,7-tetrahydro-5(1H)-indazolone, offering field-proven insights for its application in research and synthesis.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in 4,5,6,7-tetrahydro-5(1H)-indazolone dictates its reactivity and physical behavior.

Chemical Structure

The structure consists of a cyclohexanone ring fused at the 4 and 5 positions with a pyrazole ring.

Caption: 2D Structure of 4,5,6,7-tetrahydro-5(1H)-indazolone.

Key Identifiers

For unambiguous identification and literature searches, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | 1,4,6,7-tetrahydroindazol-5-one | [1] |

| CAS Number | 1196154-00-3 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O | [1][2][3][4] |

| SMILES | C1CC2=NNC=C2CC1=O | [2] |

| InChIKey | WWNLWVBNNBDHDF-UHFFFAOYSA-N | [1] |

Isomerism and Tautomerism

A crucial chemical feature of the indazolone scaffold is its capacity for tautomerism. The labile proton on the pyrazole nitrogen can reside on either N1 (1H-tautomer) or N2 (2H-tautomer). Furthermore, the ketone can enolize. The relative stability of these tautomers is influenced by the solvent, pH, and substitution patterns. The N-alkylation or N-acylation of this scaffold often yields a mixture of N1 and N2 isomers, a critical consideration in synthetic design.[5]

Caption: General synthetic workflow for tetrahydroindazolones.

Experimental Protocol: Synthesis of 4,5,6,7-tetrahydro-5(1H)-indazolone

-

Rationale: This protocol utilizes the established reaction between a cyclic 1,3-dione and hydrazine. The acidic medium protonates a carbonyl group, activating it for nucleophilic attack by hydrazine. The subsequent cyclization and dehydration are thermodynamically driven, leading to the stable aromatic pyrazole ring.

-

Materials: 1,3-Cyclohexanedione, Hydrazine hydrate, Ethanol, Glacial Acetic Acid.

-

Procedure:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in absolute ethanol (5 mL/mmol), add a catalytic amount of glacial acetic acid (0.1 eq).

-

Warm the mixture to 50°C with stirring.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution over 10 minutes. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove residual impurities.

-

Dry the product under vacuum to yield 4,5,6,7-tetrahydro-5(1H)-indazolone. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

-

-

Validation: The identity and purity of the product must be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Reactivity Profile

-

N-Functionalization: The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation. As noted previously, these reactions can produce a mixture of N1 and N2 substituted isomers, which may require chromatographic separation. [5]2. Ketone Chemistry: The carbonyl group at the 5-position is a versatile handle for modification. It can undergo:

-

Reduction: To form the corresponding alcohol using reducing agents like NaBH₄.

-

Condensation: Reactions with amines or other nucleophiles to form imines, enamines, or hydrazones.

-

Alpha-Functionalization: The adjacent methylene protons are acidic and can be removed to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the C4 position. [6] The presence of these two reactive sites makes the molecule an excellent starting point for building libraries of diverse compounds for screening in drug discovery programs.

-

Spectroscopic and Analytical Characterization

Confirming the structure and purity of 4,5,6,7-tetrahydro-5(1H)-indazolone requires a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong C=O stretch around 1680-1700 cm⁻¹, a broad N-H stretch from 3200-3400 cm⁻¹, and C-H stretches from the aliphatic ring around 2850-2950 cm⁻¹.

-

¹H NMR Spectroscopy: Key signals would include multiplets for the three sets of aliphatic protons (-CH₂-) in the cyclohexanone ring, a singlet for the pyrazole C-H proton, and a broad, exchangeable singlet for the N-H proton.

-

¹³C NMR Spectroscopy: Expect signals for the carbonyl carbon (~190-200 ppm), carbons of the pyrazole ring (~110-140 ppm), and three distinct signals for the aliphatic carbons (~20-40 ppm).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the compound's exact mass (136.06).

Applications in Research and Drug Development

The tetrahydroindazole scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics. Its rigid, bicyclic nature helps to correctly orient functional groups for optimal binding within a protein's active site, while minimizing the entropic penalty upon binding.

-

Hsp90 Inhibition: Derivatives of the related tetrahydro-4H-indazol-4-one have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is a key target in oncology. [7][8]* Human Neutrophil Elastase (HNE) Inhibition: The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been successfully used to develop potent inhibitors of HNE, a protease implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD). [5]* Other Therapeutic Areas: The broader indazole family of compounds has shown activity as opioid receptor agonists, antipsychotics, and anti-cancer agents, highlighting the chemical diversity and therapeutic potential that can be derived from this core structure. [9][10]

Safety and Handling

-

GHS Hazard Classification (Inferred): Based on related isomers, the compound may be harmful if swallowed and cause skin, eye, and respiratory irritation. [11][12]* Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [2]

Conclusion

4,5,6,7-tetrahydro-5(1H)-indazolone is more than a simple heterocyclic molecule; it is a validated and highly adaptable scaffold for modern drug discovery. Its well-defined physical properties, predictable chemical reactivity, and straightforward synthesis make it an invaluable tool for medicinal chemists. Understanding its core characteristics—from its tautomeric nature to the dual reactivity of its ketone and pyrazole moieties—is essential for any researcher aiming to leverage its full potential in the development of novel, biologically active compounds.

References

-

PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

-

PubChem. 4,5,6,7-tetrahydro-1H-indazol-7-one. [Link]

-

PubChem. 4,5,6,7-tetrahydro-1H-indazol-4-one. [Link]

-

MDPI. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

-

Sinfoo Biotech. 4,5,6,7-Tetrahydro-5(1H)-indazolone. [Link]

-

ResearchGate. Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]

-

ResearchGate. Synthesis of tetrahydroindazol-4(5H)one and 7-thione from reaction of functionalized cyclic enaminones with hydrazine. [Link]

-

National Center for Biotechnology Information. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

-

FLORE. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. [Link]

-

ResearchGate. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. [Link]

Sources

- 1. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4,5,6,7-Tetrahydro-5(1H)-indazolone,(CAS# 1196154-00-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 4,5,6,7-Tetrahydro-5(1H)-indazolone/CAS:1196154-00-3-HXCHEM [hxchem.net]

- 5. flore.unifi.it [flore.unifi.it]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 16315-16-5 | Benchchem [benchchem.com]

- 11. 4,5,6,7-tetrahydro-1H-indazol-7-one | C7H8N2O | CID 69896970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4,5,6,7-tetrahydro-1H-indazol-4-one | C7H8N2O | CID 10171247 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, Mass) of 4,5,6,7-tetrahydro-5(1h)-indazolone"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1H-indazol-5-one

Introduction

4,5,6,7-Tetrahydro-1H-indazol-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, which is a core component in numerous pharmacologically active molecules, this compound serves as a valuable synthetic intermediate. Its structure, featuring a fused pyrazole and cyclohexanone ring system, presents a unique template for creating diverse molecular architectures.

Accurate structural elucidation is the bedrock of chemical research and development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and characterize 4,5,6,7-Tetrahydro-1H-indazol-5-one. The interpretation herein is synthesized from foundational spectroscopic principles and data from closely related structural analogs, offering a field-proven framework for analysis.

Molecular Structure and Key Features

The structural integrity of 4,5,6,7-Tetrahydro-1H-indazol-5-one (Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) is defined by its bicyclic nature.[1][2] The molecule's spectroscopic personality is dictated by several key features: the aromatic pyrazole ring, the aliphatic cyclohexanone ring, and the tautomeric nature of the N-H proton. Understanding these features is crucial for interpreting the spectral data that follows.

The numbering convention used for NMR assignments is presented in the diagram below.

Caption: Chemical structure and numbering of 4,5,6,7-Tetrahydro-1H-indazol-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4,5,6,7-Tetrahydro-1H-indazol-5-one, both ¹H and ¹³C NMR are essential. The presence of the ketone at the C5 position significantly influences the chemical shifts of neighboring protons and carbons compared to the parent 4,5,6,7-tetrahydro-1H-indazole structure.[3]

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra for this compound would be as follows:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be 0-12 ppm.

-

¹³C NMR Acquisition: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain information on carbon types (CH₃, CH₂, CH, C). A wider spectral width (0-220 ppm) is necessary.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum is based on the known spectrum of 4,5,6,7-tetrahydro-1H-indazole[3] and the expected deshielding effects of the C5-carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH -1 | ~12.0 - 13.0 | Broad Singlet | - | 1H |

| CH -3 | ~7.3 - 7.5 | Singlet | - | 1H |

| CH₂ -7 | ~2.8 - 3.0 | Triplet | ~6-7 | 2H |

| CH₂ -4 | ~2.6 - 2.8 | Triplet | ~6-7 | 2H |

| CH₂ -6 | ~2.4 - 2.6 | Multiplet | ~6-7 | 2H |

Interpretation and Causality:

-

N-H Proton (~12.5 ppm): This proton is typically observed as a broad singlet far downfield due to its acidic nature and involvement in hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

-

C-H Proton at C3 (~7.4 ppm): This is the only proton on the pyrazole ring and appears as a sharp singlet in the aromatic region.

-

CH₂ Protons at C4 and C7 (~2.6-3.0 ppm): The protons on the carbons adjacent to the pyrazole ring (C4 and C7) are expected to be triplets. The protons at C4, being alpha to the carbonyl group, would likely be slightly more deshielded (further downfield) than those at C7.

-

CH₂ Protons at C6 (~2.5 ppm): The protons at C6 are beta to the carbonyl and adjacent to two other methylene groups, leading to a more complex splitting pattern, likely a multiplet (quintet or triplet of triplets).

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton and the presence of the carbonyl group. Tautomerism between 1H- and 2H-indazoles can sometimes be distinguished by the chemical shift of the C3 carbon.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O at C5 | ~195 - 205 |

| C -7a | ~140 - 145 |

| C -3 | ~133 - 138 |

| C -3a | ~115 - 120 |

| C -4 | ~35 - 40 |

| C -6 | ~30 - 35 |

| C -7 | ~20 - 25 |

Interpretation and Causality:

-

Carbonyl Carbon C5 (~200 ppm): The most downfield signal, characteristic of a ketone carbonyl carbon. Its presence is a definitive marker for the molecule.

-

Aromatic Carbons (C3, C3a, C7a): These carbons of the pyrazole ring appear in the typical aromatic region. C7a and C3 are quaternary and CH carbons, respectively, within the pyrazole ring system.

-

Aliphatic Carbons (C4, C6, C7): These signals correspond to the three methylene groups of the cyclohexanone ring. The carbon alpha to the carbonyl (C4) is expected to be the most downfield of the three, followed by C6 and C7.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of bonds.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run first.

IR Spectral Data (Predicted)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 (broad) | N-H Stretch | Pyrazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (C3) |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| 1715 - 1680 (strong) | C=O Stretch | Ketone |

| 1600 - 1450 | C=C/C=N Stretch | Pyrazole Ring |

Interpretation and Causality:

-

N-H Stretch (~3200 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond, with the broadening caused by hydrogen bonding.

-

C=O Stretch (~1700 cm⁻¹): The most prominent and diagnostic peak in the spectrum will be a strong, sharp absorption corresponding to the carbonyl group of the ketone. Its exact position can indicate the degree of conjugation or ring strain.

-

C-H Stretches: The spectrum will show distinct absorptions for the aromatic C-H bond just above 3000 cm⁻¹ and for the aliphatic C-H bonds just below 3000 cm⁻¹.

-

Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyrazole ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

Experimental Protocol: MS

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak. Electron ionization (EI) is a higher-energy method that provides more extensive fragmentation patterns.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used to determine the exact mass.

-

Data Analysis: Analyze the spectrum for the molecular ion peak ([M+H]⁺ in ESI or M⁺˙ in EI) and characteristic fragment ions.

Mass Spectral Data (Predicted)

-

Molecular Ion Peak (M⁺˙ or [M+H]⁺): The exact mass of 4,5,6,7-tetrahydro-1H-indazol-5-one is 136.0637 g/mol .[1] HRMS should detect a peak at m/z ≈ 136.0637 (for the radical cation M⁺˙) or 137.0715 (for the protonated molecule [M+H]⁺). This confirms the molecular formula C₇H₈N₂O.

-

Key Fragment Ions: The fragmentation pattern is dictated by the most stable ions and neutral losses that can be formed.

Caption: Plausible mass fragmentation pathways for 4,5,6,7-Tetrahydro-1H-indazol-5-one.

Interpretation and Causality:

-

Loss of Carbon Monoxide (CO): A very common fragmentation for cyclic ketones is the loss of a neutral CO molecule (28 Da). This would result in a fragment ion at m/z ≈ 108.

-

Retro-Diels-Alder Reaction: The fused ring system may undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (C₂H₄, 28 Da), also resulting in a fragment at m/z ≈ 108, or potentially the loss of the pyrazole moiety.

-

Loss of CH₂N₂: Another plausible fragmentation could involve the cleavage of the pyrazole ring, leading to a fragment at m/z ≈ 94.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of all data. The definitive identification of 4,5,6,7-tetrahydro-1H-indazol-5-one is achieved when NMR, IR, and MS data converge to support the same structure.

-

MS confirms the mass and formula (C₇H₈N₂O).

-

IR confirms the presence of key functional groups: a ketone (C=O), an N-H group, and both aromatic and aliphatic C-H bonds.

-

¹³C NMR confirms the carbon count (7 carbons) and types (one C=O, three aromatic/vinylic, three aliphatic CH₂).

-

¹H NMR confirms the proton count (8 protons) and their chemical environments, showing the connectivity and relative positions consistent with the proposed structure.

Together, these techniques provide a self-validating system, ensuring a high degree of confidence in the structural assignment for researchers engaged in synthesis, quality control, or further development of this important chemical entity.

References

- 1. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

GSK2830371: A Technical Guide to a Potent Allosteric Inhibitor of Wip1 Phosphatase

Introduction: Navigating the Identity of CAS Number 1196154-00-3

For researchers and drug development professionals, the precise identification of a chemical entity is paramount. While the CAS number 1196154-00-3 is sometimes associated with the compound 2,4,6,7-Tetrahydro-5H-indazol-5-one, a more thorough investigation of scientific literature and supplier databases reveals a strong and functionally significant association with GSK2830371 , a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). Given the extensive pharmacological data and therapeutic relevance of GSK2830371, this guide will focus on this compound as the entity of interest for researchers in oncology and cell signaling. It is plausible that 1196154-00-3 may refer to a precursor or an incorrectly assigned identifier. For clarity and scientific accuracy, this document will henceforth refer to the Wip1 inhibitor as GSK2830371, while acknowledging its occasional linkage to the aforementioned CAS number. Some sources also cite the CAS number 1404456-53-6 for GSK2830371.[1]

GSK2830371 has emerged as a critical tool for interrogating the DNA damage response (DDR) and p53 signaling pathways. Its high potency and selectivity make it a valuable pharmacological probe and a potential therapeutic agent. This guide provides an in-depth overview of its properties, mechanism of action, experimental applications, and procurement details to empower researchers in their scientific endeavors.

Physicochemical Properties of GSK2830371

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. GSK2830371 is an orally bioavailable small molecule with characteristics that facilitate its use in both in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |

| Molecular Weight | 461.02 g/mol | |

| Appearance | Light yellow powder | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |

| Storage | Store at -20°C | |

| CAS Number | 1404456-53-6 (more commonly associated) | [1] |

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase, with an IC₅₀ of 6 nM.[1] Unlike active-site inhibitors, GSK2830371 binds to a flap subdomain outside the catalytic site of Wip1. This allosteric interaction induces a conformational change that inhibits the phosphatase's enzymatic activity. This mode of inhibition contributes to its high selectivity for Wip1 over other phosphatases.

Wip1 (also known as PPM1D) is a serine/threonine phosphatase that plays a critical role as a negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2][3] In response to cellular stress, such as DNA damage, a cascade of signaling events leads to the activation of kinases like ATM and Chk2, which in turn phosphorylate and activate p53. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.

Wip1 acts as a homeostatic regulator by dephosphorylating and inactivating key proteins in this pathway, including ATM, Chk2, and p53 itself (specifically at Ser15).[3][4][5] By inhibiting Wip1, GSK2830371 effectively removes this "brake" on the DDR and p53 signaling. This leads to the sustained phosphorylation and activation of Wip1 substrates, amplifying the anti-proliferative and pro-apoptotic signals.[1]

Signaling Pathway of GSK2830371 Action

Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.

Experimental Protocols and Applications

The unique mechanism of GSK2830371 makes it a versatile tool for a range of experimental applications, from basic research into cell signaling to preclinical evaluation of novel cancer therapies.

In Vitro Cell-Based Assays

Objective: To assess the anti-proliferative and pro-apoptotic effects of GSK2830371, alone or in combination with other agents.

Cell Line Selection: The choice of cell line is critical. Cell lines with wild-type p53 are generally more sensitive to GSK2830371.[1] Sensitivity can be enhanced in cell lines with amplification of the PPM1D gene, which encodes Wip1.[6]

Protocol: Cell Viability Assay (e.g., using CCK-8 or SRB)

-

Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of GSK2830371 in DMSO (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. A typical concentration range for initial screening is 0.01 to 10 µM.[7][8]

-

Treatment: Treat cells with a serial dilution of GSK2830371. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

-

Incubation: Incubate the plates for 48-96 hours, depending on the cell doubling time.[8]

-

Viability Assessment: Add the viability reagent (e.g., CCK-8) and incubate as per the manufacturer's instructions. Measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Rationale: This protocol allows for the quantitative determination of the dose-dependent effect of GSK2830371 on cell proliferation. The extended incubation period is necessary to observe the downstream effects of p53 activation, which include cell cycle arrest and apoptosis.

Protocol: Western Blot Analysis of Pathway Modulation

-

Treatment: Treat cells in 6-well plates with GSK2830371 at a concentration known to be effective (e.g., 2.5 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[7][9]

-

Cell Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, such as phospho-p53 (Ser15), total p53, phospho-Chk2 (Thr68), and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Rationale: This experiment provides direct evidence of the on-target effect of GSK2830371 by visualizing the increased phosphorylation of Wip1 substrates and the upregulation of p53 target genes like p21.[7]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of GSK2830371 in a preclinical animal model.

Model System: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous or orthotopic xenografts of a responsive human cancer cell line (e.g., DOHH2 lymphoma).[1]

Protocol: Tumor Growth Inhibition Study

-

Tumor Implantation: Inoculate mice with tumor cells. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Drug Formulation and Administration: Formulate GSK2830371 for oral administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Administer GSK2830371 by oral gavage at doses ranging from 75 to 150 mg/kg, once or twice daily.[1] The control group receives the vehicle alone.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target modulation (e.g., increased phospho-p53).

Rationale: This protocol assesses the therapeutic potential of GSK2830371 in a living organism. Oral administration mimics a clinically relevant route. Monitoring both tumor growth and animal well-being is crucial for evaluating efficacy and toxicity. The short half-life of GSK2830371 may necessitate more frequent dosing to achieve sustained target inhibition.[7]

Synergistic Combinations

A particularly promising application of GSK2830371 is in combination with other anti-cancer agents, especially those that also modulate the p53 pathway. Numerous studies have demonstrated a synergistic effect when GSK2830371 is combined with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[6][8][9][10] MDM2 inhibitors prevent the degradation of p53, leading to its accumulation. The concurrent inhibition of Wip1 by GSK2830371 ensures that this accumulated p53 is in a hyper-phosphorylated and highly active state, leading to a more robust anti-tumor response.[9]

Experimental Workflow for Synergy Assessment

Caption: A streamlined workflow for assessing the synergistic potential of GSK2830371 with an MDM2 inhibitor.

Suppliers of GSK2830371

For research purposes, GSK2830371 is available from several reputable suppliers of biochemicals and research reagents. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

-

Selleck Chemicals: A well-known supplier of inhibitors and bioactive compounds.[1]

-

R&D Systems (a Bio-Techne brand): Offers a range of high-purity reagents for life science research.

-

Tocris Bioscience (a Bio-Techne brand): Specializes in small molecules and peptides for pharmacology and cell biology research.

-

MedchemExpress: Provides a wide array of research chemicals and inhibitors.[7]

-

Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment.

-

ProbeChem: A supplier of chemical probes and inhibitors.[11]

-

Chemgood: A manufacturer and supplier of chemicals.

-

Lab Procurement Services: A distributor of laboratory supplies.[12]

Conclusion

GSK2830371 is a powerful and selective pharmacological tool for the investigation of the Wip1 phosphatase and its role in the DNA damage response and p53 signaling. Its allosteric mechanism of action and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. For researchers in oncology and drug discovery, GSK2830371 offers a unique opportunity to explore the therapeutic potential of reactivating the p53 tumor suppressor pathway. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the effective utilization of this important research compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GSK2830371 | PPM1D inhibitor | Probechem Biochemicals [probechem.com]

- 12. labproservices.com [labproservices.com]

A Technical Guide to the Biological Activity of Novel Tetrahydro-Indazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-indazolone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic potential of novel derivatives based on this core. We will explore their significant anticancer properties, primarily through the inhibition of various protein kinases critical to tumor growth and proliferation, such as VEGFR, FGFR, and CDK2. Furthermore, this guide will delve into the anti-inflammatory and antioxidant activities exhibited by this versatile class of compounds. Detailed, step-by-step experimental protocols for assessing biological activity, including in vitro kinase inhibition, cell viability assays, and western blotting, are provided to ensure methodological rigor. Through a synthesis of current literature, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the discovery of new therapeutics based on the tetrahydro-indazolone scaffold.

Introduction: The Tetrahydro-Indazolone Scaffold as a Privileged Structure

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast number of pharmaceuticals.[1][2] Among these, the indazole nucleus—a bicyclic structure composed of fused benzene and pyrazole rings—is of significant interest.[1][3] While indazoles themselves are rare in nature, synthetic derivatives exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV effects.[1][2] The tetrahydro-indazolone core, a reduced form of the indazole scaffold, retains and often enhances this biological versatility, making it a "privileged scaffold" in modern drug discovery. Its unique three-dimensional structure allows for the strategic placement of various functional groups, enabling interaction with a wide range of biological targets with high affinity and selectivity.[4]

Key Biological Activities and Therapeutic Targets

Novel tetrahydro-indazolone derivatives have shown significant promise across several therapeutic areas, most notably in oncology. Their mechanism of action is often tied to the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways that, when dysregulated, can lead to diseases like cancer.[5]

Anticancer Activity

The most extensively documented biological activity of tetrahydro-indazolone derivatives is their ability to inhibit cancer cell proliferation.[6][7] This is primarily achieved by targeting key protein kinases involved in tumor growth, angiogenesis, and metastasis.

-

Kinase Inhibition: Many derivatives have been identified as potent inhibitors of several families of kinases.[5]

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[5] Tetrahydro-indazolone derivatives have been shown to inhibit VEGFR-2, thereby cutting off the tumor's blood supply.

-

FGFR: Fibroblast Growth Factor Receptors are involved in cell proliferation, differentiation, and migration.[1][5] Dysregulation of FGFR signaling is implicated in various cancers, making it a prime target for therapeutic intervention.[5]

-

CDK2: Cyclin-Dependent Kinase 2, when in complex with cyclins, plays a vital role in cell cycle progression.[8] Inhibiting CDK2 can halt the cell cycle, preventing cancer cells from dividing. A high-throughput screen identified a tetrahydro-indazolone derivative as a hit compound for inhibiting the CDK2/cyclin A complex, leading to the synthesis of over 50 analogues with improved inhibitory activity.[8]

-

Src Kinase: This tyrosine kinase is often overexpressed in epithelial tumors and is a key modulator of cancer cell invasion and metastasis.[9] Some tetrahydro-indazolone derivatives have shown modest to potent inhibition of c-Src kinase.[9]

-

-

Induction of Apoptosis: Beyond kinase inhibition, certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study found that compound 2f , an indazole derivative, promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[6][10] This compound also increased reactive oxygen species (ROS) levels and decreased the mitochondrial membrane potential, further pushing the cells towards apoptosis.[6][10]

The table below summarizes the anticancer activity of selected tetrahydro-indazolone derivatives against various cancer cell lines.

| Compound | Target(s) | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Compound 2f | Multiple Tyrosine Kinases (predicted) | 4T1 (Breast), others | 0.23–1.15 µM | [6][10] |

| Derivative 13 | c-Src Kinase | HT-29 (Colon) | 50.7 µM | [9] |

| Derivative 32 | c-Src Kinase | HT-29 (Colon) | 35.1 µM | [9] |

| Compound 6o | p53/MDM2 Pathway (predicted) | K562 (Leukemia) | 5.15 µM | [11] |

Anti-inflammatory and Antioxidant Activities

While oncology is a major focus, the therapeutic potential of tetrahydro-indazolones extends to other areas. Several derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[4][12] The mechanism behind these activities often involves the scavenging of free radicals and the modulation of inflammatory pathways. Newly synthesized indazole derivatives have demonstrated noticeable DPPH radical scavenging activity and total antioxidant capacity in various assays.[12]

Mechanism of Action: A Deeper Dive into Kinase Inhibition

The primary mechanism by which tetrahydro-indazolone derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of protein kinases. The diagram below illustrates a simplified, generalized workflow for evaluating these compounds as kinase inhibitors, from initial screening to cellular effects.

Caption: Workflow for the evaluation of kinase inhibitors.

Computational docking studies can predict the binding mode of these inhibitors within the ATP-binding domain.[13] For instance, analyses have helped predict potential binding sites at the interface of the CDK2/cyclin E1 complex, providing a rationale for the observed inhibitory activity and guiding further structural modifications to enhance potency and selectivity.[8]

Essential Experimental Workflows for Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are crucial. The following sections provide detailed, step-by-step methodologies for key assays used to characterize the biological activity of tetrahydro-indazolone derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol is designed to quantify the potency of a compound in inhibiting a specific kinase. The principle is based on measuring the amount of ATP remaining in solution after the kinase reaction; lower ATP levels indicate higher kinase activity.

Causality: The choice of a luminescent-based assay (like Kinase-Glo®) is due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening.

Self-Validation: The protocol includes "no enzyme" and "no inhibitor" (vehicle) controls to define the baseline and maximum signal, respectively, ensuring the validity of the results.

Methodology:

-

Prepare Reagents:

-

Kinase Buffer (specific to the kinase of interest).

-

Kinase enzyme (e.g., CDK2/Cyclin A).

-

Substrate (e.g., a specific peptide for the kinase).

-

ATP solution (at the Km concentration for the specific kinase).

-

Test compound (serial dilutions in DMSO, then dilute in kinase buffer).

-

Kinase-Glo® Luminescent Kinase Assay reagent.

-

-

Set up the Assay Plate (384-well, white, flat-bottom):

-

Add 5 µL of test compound dilutions or vehicle control (e.g., 1% DMSO in buffer) to appropriate wells.

-

Add 10 µL of the kinase/substrate mixture to all wells except the "no enzyme" control. Add 10 µL of buffer/substrate to the "no enzyme" control wells.

-

Start the reaction by adding 10 µL of the ATP solution to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature (or 30°C, depending on the kinase) for 1 hour.

-

-

Detection:

-

Equilibrate the Kinase-Glo® reagent to room temperature.

-

Add 25 µL of the Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)).

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

Causality: The MTT assay is a widely used, robust, and cost-effective method for initial screening of antiproliferative activity.[11]

Self-Validation: A vehicle control (e.g., 0.1% DMSO) is used to represent 100% cell viability, and a positive control (a known cytotoxic drug like 5-Fluorouracil) is included to validate assay performance.[11]

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the tetrahydro-indazolone derivative.

-

Remove the old media and add 100 µL of fresh media containing the desired concentrations of the compound or vehicle control to the wells.

-

Incubate for 48 or 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability percentage against compound concentration to determine the IC50 value.

-

Protocol 3: Western Blot Analysis for Target Modulation

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway after compound treatment, confirming target engagement in a cellular context.

Causality: Western blotting provides direct evidence that the compound is hitting its intended target (e.g., inhibiting a kinase) by measuring the downstream effect (e.g., decreased phosphorylation of a substrate).

Self-Validation: A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading across all lanes. Untreated and vehicle-treated cells serve as negative controls.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensity using software like ImageJ, normalizing to the loading control.

-

Conclusion and Future Perspectives

Novel tetrahydro-indazolone derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in oncology. Their versatility as kinase inhibitors provides a solid foundation for the development of targeted cancer therapies. Future research should focus on expanding the structural diversity of these derivatives to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action through advanced proteomics and genomics will undoubtedly unveil new therapeutic targets and applications for this privileged scaffold, reinforcing its important role in medicinal chemistry.[2]

References

- One-Pot Regioselective Synthesis of Tetrahydroindazolones and Evaluation of Their Anti-proliferative and Src Kinase. (n.d.). Google.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Google.

- Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed - NIH. (2021, March 15). Google.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Google.

-

Synthesis of new indazole derivatives as potential antioxidant agents. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Google.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Google.

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Efficient synthesis of highly substituted tetrahydroindazolone derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Google.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021, April 27). Google.

-

Synthesis and biological evaluation of tetrahydro[1][9]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors - PubMed. (2014, August 18). Google. Retrieved from

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023, May 12). Google.

- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PubMed Central. (2025, July 1). Google.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of 4,5,6,7-Tetrahydro-5(1H)-indazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A key mechanism underlying their anticancer properties is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[4][5] Consequently, VEGFR-2 has emerged as a major target for anti-angiogenic cancer therapies.[2][6] This guide provides an in-depth, technical walkthrough of performing in silico molecular docking studies on novel 4,5,6,7-tetrahydro-5(1H)-indazolone derivatives against the VEGFR-2 kinase domain, designed for researchers and drug development professionals.

Foundational Principles: The Rationale of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[7] The primary objectives are twofold: to predict the binding mode and to estimate the binding affinity, usually represented as a scoring function.[8] This process allows for the rapid, computational screening of vast chemical libraries to identify promising "hit" compounds and to guide the optimization of "lead" compounds by providing atomic-level insights into their interactions with the target.[7]

The core of any docking experiment rests on two components: a search algorithm and a scoring function.

-

Search Algorithm: This component explores the vast conformational space of the ligand within the defined active site of the protein, generating a multitude of possible binding poses. Algorithms like the Lamarckian Genetic Algorithm (LGA), used in AutoDock, are effective at balancing a global search of the energy landscape with local energy minimizations to find the most favorable poses.[9]

-

Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score representative of the binding free energy.[10] The AutoDock scoring function, for example, is an empirical free energy force field that includes terms for van der Waals interactions, hydrogen bonding, electrostatic interactions, and desolvation energy.[10] A more negative score typically indicates a more favorable binding affinity.[10]

By understanding how derivatives of a core scaffold like 4,5,6,7-tetrahydro-5(1H)-indazolone interact with the key amino acid residues in the VEGFR-2 active site, we can rationally design novel molecules with enhanced potency and selectivity.

The Target: VEGFR-2 Kinase Domain

For this guide, we will focus on the ATP-binding site of the VEGFR-2 kinase domain. The crystal structure of human VEGFR-2 in complex with a potent imidazo[1,2-b]pyridazine inhibitor, available from the Protein Data Bank (PDB), provides an excellent starting point for our study.

-

Selected PDB Entry: 3VO3

-

Resolution: 1.52 Å[1]

-

Method: X-ray Diffraction[1]

-

Key Rationale for Selection: This structure is of high resolution and contains a co-crystallized inhibitor within the ATP-binding site. This provides a validated binding pocket and allows for a direct comparison between the docked poses of our novel ligands and a known binder, which is a crucial step for validating the docking protocol.

The ATP-binding site of VEGFR-2, typical of kinases, features a "hinge region" that forms critical hydrogen bonds with ATP or competitive inhibitors. Key residues in this region, such as Cysteine 919 (Cys919) , are pivotal for anchoring inhibitors.[11] Other important interactions often occur with residues like Glutamate 885 (Glu885) and Aspartate 1046 (Asp1046) in the DFG motif region.[11][12] Our docking study will aim to predict whether our indazolone derivatives can form these canonical interactions.

Experimental Workflow: A Step-by-Step Protocol

This section details a comprehensive, field-proven protocol for docking a novel 4,5,6,7-tetrahydro-5(1H)-indazolone derivative into the VEGFR-2 kinase domain using the AutoDock suite of tools.

Quantitative Data: Scoring and Clustering

The primary quantitative output from AutoDock is the estimated binding free energy (in kcal/mol). The results in the .dlg file are organized into clusters of poses based on their root-mean-square deviation (RMSD).

-

Binding Energy: The most negative value represents the most favorable predicted binding mode.

-

Cluster Size: A large cluster of low-energy poses suggests that the algorithm consistently found a favorable and stable binding conformation.

The results for a series of hypothetical indazolone derivatives could be summarized as follows:

| Compound ID | Derivative Substitution | Est. Binding Energy (kcal/mol) | Est. Inhibition Constant (Ki) | Key Interactions with VEGFR-2 (PDB: 3VO3) |

| LIG-001 | 3-methyl-4-phenyl | -9.25 | 450 nM | H-bond with Cys919; Hydrophobic interactions with Val848, Leu1035 |

| LIG-002 | 3-methyl-4-(4-hydroxyphenyl) | -9.87 | 180 nM | H-bonds with Cys919, Glu885; Hydrophobic interactions |

| LIG-003 | 3-methyl-4-(4-chlorophenyl) | -9.51 | 310 nM | H-bond with Cys919; Halogen bond with Leu840 |

| LIG-004 | 3-ethyl-4-phenyl | -9.10 | 550 nM | H-bond with Cys919; Reduced hydrophobic contact vs. LIG-001 |

Qualitative Data: Visualization of Binding Poses

Quantitative scores must be validated by qualitative visual inspection. A low energy score is meaningless if the pose is sterically unfeasible or does not engage with key active site residues.

-

Load the complex: Open PyMOL (or another molecular viewer) and load the receptor PDBQT file (3VO3_protein.pdbqt).

-

Load the docked poses: In ADT, go to Analyze -> Dockings -> Open and select docking.dlg. Then, go to Analyze -> Conformations -> Play, ranked by energy. This will load the poses into PyMOL.

-

Analyze interactions: Focus on the lowest-energy pose. Use visualization tools to identify key interactions.

-

Hydrogen Bonds: Look for dashed lines between the ligand's hydrogen bond donors/acceptors (e.g., the indazole NH group, the ketone oxygen) and receptor residues (e.g., the backbone of Cys919 in the hinge region).

-

Hydrophobic Interactions: Observe which parts of the ligand (e.g., the phenyl ring) are buried in hydrophobic pockets formed by residues like Val848, Ala866, Leu889, and Leu1035.

-

π-π Stacking: Check for favorable stacking interactions between aromatic rings on the ligand and residues like Phenylalanine (Phe).

-

A plausible binding mode for our lead compound, LIG-001 , would show the indazole core acting as a hinge-binder, with the N-H group forming a hydrogen bond with the backbone carbonyl of Cys919. The 4-phenyl substituent would be positioned in the hydrophobic pocket, making favorable van der Waals contacts. This qualitative analysis validates the numerical score and provides a rational basis for designing the next generation of derivatives. For instance, based on the data in the table, adding a hydroxyl group to the phenyl ring (LIG-002) is predicted to form an additional hydrogen bond with Glu885, resulting in a more potent inhibitor.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for conducting in silico molecular docking studies of novel 4,5,6,7-tetrahydro-5(1H)-indazolone derivatives against the VEGFR-2 kinase. By integrating robust preparation protocols with careful analysis, researchers can effectively use molecular docking as a predictive tool to prioritize synthetic efforts, rationalize observed biological activity, and accelerate the drug discovery cycle.

It is critical to remember that in silico docking is a predictive model, not an experimental result. The hypotheses generated from these studies must be validated through chemical synthesis and in vitro biological assays. Promising compounds should be further evaluated in cell-based angiogenesis assays and eventually in vivo models to confirm their therapeutic potential. The iterative cycle of computational design, synthesis, and biological testing remains the cornerstone of modern drug discovery.

References

-

Erma Computational Chemistry. (2016). The difference between Kollman charges and Gastegeir Charges. erma-computational-chemistry.blogspot.com. Available at: [Link]

-

Cosconati, S., et al. (2015). Scoring Functions for AutoDock. Methods in Molecular Biology. Available at: [Link]

-

ResearchGate. (2023). What are Gasteiger charges and Kollman charges in the context of molecular docking? researchgate.net. Available at: [Link]

-

ResearchGate. (2023). Should we add hydrogen to my (peptide) ligand for docking? researchgate.net. Available at: [Link]

-

Cosconati, S., et al. (2015). Scoring functions for AutoDock. PubMed. Available at: [Link]

-

ResearchGate. (2023). What kind of charges (gateiger or kollman) should I add to my aptamer and his ligand to perform a docking in Autodock4? researchgate.net. Available at: [Link]

-

ResearchGate. (2025). Scoring Functions for AutoDock. researchgate.net. Available at: [Link]

-

RCSB PDB. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. rcsb.org. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. researchgate.net. Available at: [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of computational chemistry, 31(2), 455–461. Available at: [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. vina.scripps.edu. Available at: [Link]

-

MDPI. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. mdpi.com. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(23), 8207. Available at: [Link]

-

Bioinformatics Stack Exchange. (2025). Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. bioinformatics.stackexchange.com. Available at: [Link]

-

RCSB PDB. (2012). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. rcsb.org. Available at: [Link]

-

ResearchGate. (2020). DNA or G4 binding molecule in autodock should be charged with kollman charges or Gasteiger chareges? researchgate.net. Available at: [Link]

-

wwPDB. (n.d.). PDB Entry - 2OH4. wwpdb.org. Available at: [Link]

-